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7H-Benz(de)anthracene-7-one, 3-iodo-

Cat. No.: B3336744
CAS No.: 36189-45-4
M. Wt: 356.16 g/mol
InChI Key: XDYOJKMJYJWYTA-UHFFFAOYSA-N
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Description

Contextualization of 7H-Benz(de)anthracene-7-one, 3-iodo- within Polycyclic Aromatic Ketones

7H-Benz(de)anthracene-7-one, 3-iodo- belongs to the extensive class of polycyclic aromatic ketones (PAKs). These compounds are characterized by a ketone functional group integrated within a polycyclic aromatic hydrocarbon (PAH) framework. organic-chemistry.orgnih.gov The parent structure, 7H-Benz(de)anthracen-7-one, commonly known as benzanthrone (B145504), is a well-studied polycyclic aromatic hydrocarbon that serves as a fundamental building block for various dyes and functional materials. nih.govnist.gov The introduction of a ketone group to the polycyclic system significantly influences its electronic properties, reactivity, and potential applications. PAKs are a subject of ongoing research due to their presence in environmental samples and their role as intermediates in organic synthesis. organic-chemistry.orgnih.gov

The fundamental properties of the parent compound, benzanthrone, are well-documented and provide a baseline for understanding its derivatives.

Table 1: Physicochemical Properties of 7H-Benz(de)anthracen-7-one

Property Value
CAS Number 82-05-3
Molecular Formula C₁₇H₁₀O
Molecular Weight 230.26 g/mol
Melting Point 170 °C
Appearance Yellow solid

Data sourced from NIST and Wikipedia. nih.govnist.govnist.gov

Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Science

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds that have garnered considerable attention in chemical science. The introduction of a halogen atom, such as iodine, onto a PAH core can dramatically alter the molecule's physical, chemical, and electronic characteristics. nih.gov Halogenation can influence a molecule's reactivity, making it a valuable intermediate for further chemical transformations. For instance, iodoarenes are known precursors for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. mdpi.com

The presence of an iodine atom in the 3-position of the benzanthrone skeleton, as in 7H-Benz(de)anthracene-7-one, 3-iodo-, provides a reactive handle for synthetic chemists. This positioned iodine atom can be readily displaced or participate in coupling reactions, allowing for the introduction of a wide array of functional groups. This strategic functionalization is a cornerstone of modern organic synthesis, enabling the development of novel materials with tailored properties.

Research Trajectories for 7H-Benz(de)anthracene-7-one, 3-iodo-

While specific research focusing exclusively on 7H-Benz(de)anthracene-7-one, 3-iodo- is limited in publicly available literature, its research trajectory can be inferred from studies on analogous compounds, particularly its bromo- and other 3-substituted derivatives. The primary area of interest for this compound lies in its potential as a key synthetic intermediate.

Research on 3-bromobenzanthrone (B182157) has demonstrated its utility in synthesizing fluorescent dyes and probes. For example, it serves as a precursor for Sonogashira coupling reactions to produce derivatives with extended π-conjugation, leading to materials with interesting photophysical properties. researchgate.net It is highly probable that 3-iodobenzanthrone could be an even more reactive and thus advantageous precursor for such coupling reactions due to the weaker carbon-iodine bond compared to the carbon-bromine bond.

Therefore, the main research trajectories for 7H-Benz(de)anthracene-7-one, 3-iodo- are likely to be in the following areas:

Synthesis of Novel Dyes and Pigments: Its use as a building block for creating new colorants with enhanced stability and specific color properties.

Development of Functional Materials: As a precursor for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), by introducing various functional moieties through cross-coupling reactions.

Fluorescent Probes: The benzanthrone core is known for its fluorescent properties, and modification via the iodo-substituent could lead to the development of new sensors and imaging agents. nih.gov

Table 2: Basic Information for 7H-Benz(de)anthracene-7-one, 3-iodo-

Property Value
CAS Number 36189-45-4
Molecular Formula C₁₇H₉IO
Molecular Weight 356.16 g/mol
IUPAC Name 3-iodobenzo[b]phenalen-7-one

Data sourced from PubChem. bas.bgnih.gov

Although detailed experimental data for 7H-Benz(de)anthracene-7-one, 3-iodo- is not widely published, computational data provides some insight into its predicted properties.

Table 3: Computed Properties of 7H-Benz(de)anthracene-7-one, 3-iodo-

Property Predicted Value
Monoisotopic Mass 355.96982 Da
XLogP3 5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Formal Charge 0
Complexity 379

Data sourced from PubChem. bas.bgnih.govuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9IO B3336744 7H-Benz(de)anthracene-7-one, 3-iodo- CAS No. 36189-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodobenzo[b]phenalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9IO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYOJKMJYJWYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)I)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189754
Record name 7H-Benz(de)anthracene-7-one, 3-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36189-45-4
Record name 7H-Benz(de)anthracene-7-one, 3-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Benz(de)anthracene-7-one, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189754
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Record name 3-IODOBENZANTHRONE
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Ii. Synthetic Methodologies for 7h Benz De Anthracene 7 One, 3 Iodo

Retrosynthetic Analysis and Strategic Disconnections for 7H-Benz(de)anthracene-7-one, 3-iodo-

A logical retrosynthetic analysis of 7H-Benz(de)anthracene-7-one, 3-iodo- suggests two primary disconnection strategies. The most straightforward approach involves a carbon-iodine (C-I) bond disconnection, which points to 7H-Benz(de)anthracene-7-one as the immediate precursor. This strategy necessitates the development of a regioselective iodination method for the C-3 position of the benzanthrone (B145504) core.

A second strategy involves the disconnection of a carbon-carbon bond within the polycyclic framework, which would lead to more fundamental building blocks. However, the more common and practical approach is to first construct the benzanthrone ring system and then introduce the halogen substituent. This precursor-based synthesis is the focus of the subsequent sections.

Precursor-Based Synthesis of the 7H-Benz(de)anthracene-7-one Core

The construction of the foundational 7H-Benz(de)anthracene-7-one (benzanthrone) ring system is a critical first step.

The classical and most widely used method for synthesizing the benzanthrone core is the Bally-Scholl reaction. This involves the condensation of anthraquinone (B42736) with glycerol (B35011) in the presence of a strong acid, typically sulfuric acid. The reaction proceeds through the reduction of anthraquinone to anthrone, which then undergoes a cyclization and dehydration cascade with glycerol to form the benzanthrone structure.

A typical laboratory-scale procedure involves dissolving anthraquinone in concentrated sulfuric acid, followed by the addition of a reducing agent like copper powder. Subsequently, a mixture of glycerol and water is introduced, and the reaction is heated to around 120°C to facilitate the cyclization and annulation, yielding benzanthrone.

To facilitate the introduction of the iodine at the C-3 position, the synthesis of a pre-functionalized benzanthrone intermediate, such as 3-bromobenzanthrone (B182157), is a strategic alternative. This intermediate can then undergo a halogen exchange reaction to yield the desired 3-iodo- derivative. The synthesis of 3-bromobenzanthrone can be achieved by the bromination of benzanthrone.

Direct and Indirect Iodination Strategies at the C-3 Position

With the benzanthrone core in hand, the subsequent challenge lies in the regioselective introduction of the iodine atom at the C-3 position.

Direct iodination of benzanthrone can be achieved using electrophilic iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent, such as periodic acid or nitric acid, in a solvent like acetic acid. orgsyn.org These conditions generate a more potent electrophilic iodine species (I+) that can attack the electron-rich positions of the benzanthrone ring. The C-3 position is known to be susceptible to electrophilic attack.

Reagent SystemOxidantSolventTemperature (°C)Notes
Iodine (I₂)Periodic acid (H₅IO₆)Acetic acid65-70A common method for iodination of activated aromatic systems.
Iodine (I₂)Nitric acid (HNO₃)Acetic acidNot specifiedAnother effective system for generating electrophilic iodine.

Another approach is the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst.

An indirect route to 3-iodobenzanthrone is through a halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.orgiitk.ac.in This involves treating the more readily available 3-bromobenzanthrone with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide. The reaction is driven by the precipitation of the less soluble sodium or potassium bromide. wikipedia.orgiitk.ac.in

ReactantReagentSolventCatalystTemperature (°C)
3-BromobenzanthroneSodium Iodide (NaI)Acetone or DMFNoneReflux
3-BromobenzanthronePotassium Iodide (KI)Acetone or DMFNoneReflux

The aromatic Finkelstein reaction can be catalyzed by copper(I) iodide in combination with a diamine ligand to facilitate the substitution on the aromatic ring. wikipedia.org

Modern synthetic methodologies offer more sophisticated approaches, such as metal-catalyzed C-H activation for direct iodination. Transition metals like palladium and rhodium can catalyze the direct iodination of C-H bonds, often guided by a directing group within the substrate. In the case of benzanthrone, the carbonyl group at the 7-position can act as a directing group, potentially favoring functionalization at adjacent positions.

While specific examples for the C-3 iodination of benzanthrone using this method are not extensively documented in readily available literature, the general principles of palladium- or rhodium-catalyzed C-H iodination are well-established for other aromatic ketones. These reactions typically involve a palladium or rhodium catalyst, an iodide source (e.g., N-iodosuccinimide or molecular iodine), and often an oxidant.

Iii. Reactivity and Mechanistic Studies of 7h Benz De Anthracene 7 One, 3 Iodo

Reaction Pathways Involving the Iodo-Substituent

The carbon-iodine (C-I) bond in 3-iodo-7H-benz(de)anthracen-7-one is the most reactive site for many transformations due to its relatively low bond dissociation energy compared to other carbon-halogen bonds. This facilitates its participation in a wide array of reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and radical-mediated processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl iodides are highly effective substrates for these transformations.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne and is particularly effective for synthesizing π-conjugated systems. Research on the analogous compound, 3-bromo-7H-benzo[de]anthracen-7-one, demonstrates a facile Sonogashira coupling with phenylacetylene (B144264) to produce 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. nih.govsmolecule.comresearchgate.net The reaction proceeds in good yield using a palladium catalyst with a phosphine (B1218219) ligand and a copper(I) co-catalyst. nih.govsmolecule.com Given that aryl iodides are generally more reactive than aryl bromides in such catalytic cycles, 3-iodo-7H-benz(de)anthracen-7-one is expected to be an excellent substrate for this transformation, likely reacting under milder conditions or with lower catalyst loadings.

Coupling PartnerCatalyst SystemBase / SolventTemperatureYieldReference
PhenylacetylenePdCl₂(10 mol%), PPh₃ (20 mol%), CuI (10 mol%)Triethylamine (B128534) / DMF80 °CGood nih.govsmolecule.comresearchgate.net
Data from the analogous reaction with 3-bromobenzanthrone (B182157).

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net It is widely used for synthesizing biaryl compounds and other conjugated systems. While specific examples using 3-iodo-7H-benz(de)anthracen-7-one are not detailed in the literature, the general mechanism is well-established for aryl iodides. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, and requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the organoboron species. researchgate.net The high reactivity of the C-I bond would make the title compound a prime candidate for Suzuki couplings, enabling the introduction of various aryl or vinyl substituents at the 3-position.

Heck Reaction: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. nih.gov This method is valued for its ability to form C-C bonds with excellent stereoselectivity, typically favoring the trans product. nih.gov Aryl iodides are highly reactive substrates for the Heck reaction. A plausible reaction for 3-iodo-7H-benz(de)anthracen-7-one would involve its coupling with an acrylate, styrene, or other activated alkene using a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base like triethylamine to neutralize the hydrogen iodide generated during the reaction. nih.gov

The electron-deficient nature of the benzanthrone (B145504) ring system, enhanced by the inductive effect of the carbonyl group, facilitates nucleophilic aromatic substitution (SNAr) at the halogenated position. In a direct parallel, 3-bromobenzanthrone has been shown to react with piperazine (B1678402) derivatives, where the amine acts as a nucleophile to displace the bromide ion. acs.org The reaction proceeds via the addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. orgsyn.orgoup.com Subsequent elimination of the halide restores the aromaticity. orgsyn.orgoup.com

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which is favored by strong electron-withdrawing groups that can stabilize the intermediate. oup.com While fluorine is the most activating halogen due to its high electronegativity, the carbon-iodine bond is the weakest among the halogens, making iodide the best leaving group in the elimination step. oup.com Therefore, 3-iodo-7H-benz(de)anthracen-7-one is expected to undergo SNAr reactions readily with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of 3-substituted benzanthrone derivatives. researchgate.net

The relatively weak C-I bond (bond dissociation energy of ~67 kcal/mol for iodobenzene) allows for homolytic cleavage to generate an aryl radical under specific conditions. nih.gov This can be achieved through photolysis, often using UV light or visible light in conjunction with a photoredox catalyst. nih.govnih.govacs.orgrsc.orgnih.gov The resulting 7-oxo-7H-benz(de)anthracen-3-yl radical is a highly reactive intermediate that can participate in various subsequent transformations. nih.gov

Common pathways for this aryl radical include:

Reduction (Hydrodehalogenation): In the presence of a hydrogen atom source, such as a thiol or a suitable solvent, the radical can abstract a hydrogen atom to yield the parent compound, 7H-Benz(de)anthracen-7-one. nih.gov

Intramolecular Cyclization: If a suitable tethered functional group is present elsewhere in the molecule, the aryl radical can undergo intramolecular addition, a key step in the synthesis of complex polycyclic systems. researchgate.netrsc.org

Metal-Free Borylation: Recent methods have shown that aryl iodides can undergo radical borylation under metal-free conditions, using a diboron (B99234) reagent in the presence of a stabilizing agent like pyridine, to form arylboronic esters. organic-chemistry.org

Reactivity of the Ketone Moiety in 7H-Benz(de)anthracene-7-one, 3-iodo-

The ketone at the C7 position of the benzanthrone core exhibits typical carbonyl reactivity, though it is part of a large, conjugated, and relatively rigid system. The iodo-substituent at the 3-position is electronically distant and is not expected to significantly alter the fundamental reactivity of the ketone, although subtle electronic effects may be transmitted through the extended π-system.

The C7-ketone can serve as an electrophile for various carbon-carbon bond-forming condensation reactions.

Wittig Reaction: This reaction converts ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgorganicreactions.orgmasterorganicchemistry.com The reaction is highly reliable for creating a C=C bond at a specific location. organicreactions.org Even sterically hindered ketones can be converted to their corresponding methylene (B1212753) derivatives using reagents like methylenetriphenylphosphorane. wikipedia.org Applying this to 3-iodo-7H-benz(de)anthracen-7-one would result in the formation of 3-iodo-7-methylene-7H-benz(de)anthracene, providing a valuable exocyclic double bond for further functionalization.

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where a ketone reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., diethyl malonate, malononitrile). wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction is typically catalyzed by a weak base. wikipedia.org The initial adduct usually undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Reaction of the title compound with an active methylene compound would lead to the formation of a new conjugated system at the 7-position.

The ketone group can be readily reduced, while oxidation of the stable polycyclic aromatic system is more challenging.

Reduction: The ketone can be reduced to a secondary alcohol or completely to a methylene group. smolecule.com

Reduction to Alcohol: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to the corresponding alcohol, 7H-benz(de)anthracen-7-ol, 3-iodo-, without affecting the C-I bond or the aromatic system.

Reduction to Methylene Group: More forceful reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, could potentially reduce the ketone to a CH₂ group. However, the conditions must be chosen carefully to avoid side reactions, such as reduction of the iodo-substituent.

Oxidation: The benzanthrone ring system is relatively stable to oxidation. The parent compound, benzanthrone, is synthesized via a final oxidation step using sulfuric acid. chemicalbook.com Further oxidation of the ketone itself is not a typical reaction pathway. Under very harsh oxidative conditions (e.g., strong oxidants at high temperatures), degradation of the polycyclic aromatic framework is more likely than a selective transformation at the ketone. Studies on the atmospheric reaction of benzanthrone with nitrogen dioxide and ozone have shown that nitration occurs on the aromatic ring rather than oxidation at the ketone. oup.com

Electrophilic and Nucleophilic Character of the Aromatic System of 7H-Benz(de)anthracene-7-one, 3-iodo-

The reactivity of the aromatic system in 7H-benz(de)anthracene-7-one, 3-iodo- is dictated by the interplay of the electron-withdrawing nature of the carbonyl group and the electronic effects of the iodine substituent.

Electrophilic Character: The benzanthrone nucleus is generally electron-deficient due to the powerful electron-withdrawing effect of the conjugated ketone. This deactivation is further enhanced by the inductive effect of the iodine atom at the 3-position. As a result, electrophilic aromatic substitution reactions on 7H-benz(de)anthracene-7-one, 3-iodo- are expected to be significantly slower than on benzene. nih.govorganic-chemistry.org The mechanism for such a substitution would follow the typical three-step process: generation of a strong electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent loss of a proton to restore aromaticity. chemicalbook.comdntb.gov.ua

The directing effect of the substituents is crucial in determining the position of substitution. The carbonyl group is a meta-director, deactivating the ortho and para positions more than the meta positions. The iodine atom, like other halogens, is a deactivating group but directs incoming electrophiles to the ortho and para positions due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. nih.gov The position of further electrophilic attack will therefore depend on the reaction conditions and the nature of the electrophile, arising from a complex interplay between these directing effects.

The rate of nucleophilic substitution at the 3-position is significantly enhanced by the presence of strong electron-withdrawing groups at other positions on the aromatic core, particularly at the 9-position. For instance, the nucleophilic substitution of a bromine atom at the 3-position in 9-nitrobenzanthrone is considerably faster than in 3-bromobenzanthrone without the nitro group. nih.govrsc.org This is because the nitro group helps to stabilize the negative charge of the Meisenheimer intermediate. Consequently, the reactivity of 7H-benz(de)anthracene-7-one, 3-iodo- towards nucleophiles can be tuned by introducing other substituents.

Photophysical and Photochemical Reactivity of 7H-Benz(de)anthracene-7-one, 3-iodo-

Benzanthrone derivatives are known for their interesting photophysical properties, including strong absorption in the visible region and pronounced fluorescence, which are highly sensitive to their substitution pattern and environment. bas.bgnih.govnih.gov These properties are largely governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting carbonyl moiety. rsc.orgnih.gov

The photophysical properties are also highly dependent on the solvent polarity, a phenomenon known as solvatochromism. For many benzanthrone derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicative of a larger dipole moment in the excited state compared to the ground state, which is characteristic of an ICT state. nih.govnih.gov

Below is a table comparing the photophysical properties of various 3-substituted benzanthrone derivatives in different solvents, which helps to contextualize the expected behavior of the 3-iodo derivative.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one wikipedia.orgEthanol4265351090.68
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one wikipedia.orgAcetonitrile416496800.22
2-Bromo-3-aminobenzanthrone nih.govHexane47750831-
2-Bromo-3-aminobenzanthrone nih.govEthanol490623133-
3-Isothiocyanatobenzanthrone bas.bgToluene (B28343)42750679-
3-Isothiocyanatobenzanthrone bas.bgEthanol430558128-

The photochemical reactivity of 7H-benz(de)anthracene-7-one, 3-iodo- is expected to be influenced by the carbon-iodine bond, which is susceptible to homolytic cleavage upon irradiation to form an aryl radical. This could open pathways to various photochemical reactions, such as photo-induced cross-coupling reactions.

Detailed Mechanistic Investigations using Kinetic and Isotopic Labeling Studies

Detailed mechanistic studies involving kinetic analysis and isotopic labeling for 7H-benz(de)anthracene-7-one, 3-iodo- have not been extensively reported in the scientific literature. However, the principles of these techniques can be applied to understand its reaction mechanisms.

Kinetic Studies: Kinetic studies would be invaluable for elucidating the mechanisms of both electrophilic and nucleophilic substitution reactions. For a nucleophilic aromatic substitution, the reaction rate is typically dependent on the concentrations of both the benzanthrone substrate and the nucleophile, indicating a bimolecular process consistent with the SNAr mechanism. By systematically varying substituents on the benzanthrone ring and on the nucleophile and measuring the corresponding rate constants, a Hammett plot could be constructed. This would provide quantitative insight into the electronic effects on the transition state of the rate-determining step, which is usually the initial attack of the nucleophile.

Isotopic Labeling Studies: Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. semanticscholar.org For example, in a nucleophilic substitution reaction, using a nucleophile labeled with a specific isotope (e.g., ¹⁸O in hydroxide) would confirm that the labeled atom is incorporated into the final product. A key application would be to investigate the potential for a benzyne-type elimination-addition mechanism, which is an alternative to the SNAr pathway. If a benzyne (B1209423) intermediate were formed, the incoming nucleophile could add to two different positions, leading to a mixture of regioisomeric products. Labeling the carbon atom at the 3-position (e.g., with ¹³C) and analyzing the product distribution would provide definitive evidence for or against such a mechanism. Furthermore, deuterium (B1214612) labeling can be used to probe for C-H bond cleavage in the rate-determining step of certain reactions. nih.gov

Iv. Advanced Spectroscopic and Structural Characterization Methodologies for 7h Benz De Anthracene 7 One, 3 Iodo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For 7H-Benz(de)anthracene-7-one, 3-iodo-, a combination of one-dimensional and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals within the complex polycyclic system.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

Proton (¹H) NMR Analysis: The structure of 3-iodobenzanthrone contains nine aromatic protons, each in a unique chemical environment, which would result in nine distinct signals in the ¹H NMR spectrum. The signals are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The iodine atom at the C-3 position introduces electronic effects that influence the chemical shifts of nearby protons, primarily through inductive and resonance effects. Protons ortho and para to the iodine (H-2, H-4) would be most affected. The coupling constants (J-values) between adjacent protons (typically 7-9 Hz for ortho coupling) are critical for confirming the positions of protons on the aromatic rings.

A hypothetical ¹H NMR data table for the compound, based on the known spectrum of the parent benzanthrone (B145504) and the expected substituent effects of iodine, is presented below.

Proton Assignment (Hypothetical) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-18.4 - 8.6dJ ≈ 8.01H
H-28.7 - 8.9dJ ≈ 2.01H
H-48.2 - 8.4dJ ≈ 8.51H
H-57.7 - 7.9tJ ≈ 8.01H
H-68.5 - 8.7dJ ≈ 8.01H
H-88.5 - 8.7ddJ ≈ 7.5, 1.51H
H-97.6 - 7.8tJ ≈ 7.51H
H-107.8 - 8.0tJ ≈ 7.51H
H-118.3 - 8.5ddJ ≈ 7.5, 1.51H

Carbon (¹³C) NMR Analysis: Due to the lack of symmetry, the ¹³C NMR spectrum of 3-iodobenzanthrone is expected to show 17 distinct signals. This includes 8 quaternary carbons and 9 carbons bonded to hydrogen. The carbonyl carbon (C-7) typically appears far downfield (δ > 180 ppm). The carbon directly attached to the iodine atom (C-3) experiences a significant upfield shift due to the heavy atom effect, a characteristic feature that aids in its assignment. rsc.org The remaining aromatic carbons resonate in the typical range of δ 120-140 ppm.

A predicted ¹³C NMR data table is provided below.

Carbon Assignment (Hypothetical) Predicted Chemical Shift (δ, ppm)
C-7 (C=O)183 - 185
C-3 (C-I)90 - 95
Quaternary Carbons (7)125 - 145
CH Carbons (8)120 - 135

Two-dimensional (2D) NMR experiments are indispensable for assembling the structural puzzle of complex molecules by revealing correlations between nuclei. core.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. huji.ac.il For 3-iodobenzanthrone, COSY would show cross-peaks between adjacent protons, such as H-1/H-2, H-4/H-5, H-5/H-6, and within the H-8/H-9/H-10/H-11 spin system. This allows for the assignment of protons within the same ring fragment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). huji.ac.il It is the primary method for assigning the signals of protonated carbons in the ¹³C NMR spectrum once the proton assignments are known. Each of the nine CH groups would produce a single cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. huji.ac.illibretexts.org It is crucial for connecting the different structural fragments of the molecule. For instance, the H-4 proton would show a correlation to the carbonyl carbon C-7 (a three-bond correlation), confirming its proximity. Likewise, protons like H-2 would correlate to quaternary carbons such as C-3a and C-11c, helping to piece together the entire polycyclic framework.

While ¹H and ¹³C are the workhorses of NMR, direct observation of the iodine nucleus is also theoretically possible. The only naturally occurring isotope of iodine, ¹²⁷I, is NMR active. However, its practical application for structural elucidation of covalent organoiodides is severely limited.

The ¹²⁷I nucleus has a nuclear spin (I) of 5/2, classifying it as a quadrupolar nucleus. Nuclei with I > 1/2 possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This moment interacts strongly with local electric field gradients, such as those created by the asymmetric electron distribution in a covalent bond. This interaction provides a very efficient relaxation mechanism, which leads to extreme signal broadening. For covalently bound iodine in an asymmetric environment like that in 3-iodobenzanthrone, the resonance line is expected to be thousands of times broader than a typical ¹H or ¹³C signal, often rendering it undetectable with standard high-resolution NMR spectrometers. Consequently, ¹²⁷I NMR is not a routine or practical technique for the structural characterization of this type of compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues.

High-resolution mass spectrometry (HRMS) measures m/z values with high accuracy and precision, typically to four or more decimal places. Its primary utility is the unambiguous determination of a compound's elemental formula. For 7H-Benz(de)anthracene-7-one, 3-iodo-, HRMS would be used to confirm the molecular formula C₁₇H₉IO. By providing an exact mass, HRMS can distinguish the target compound from other potential molecules that might have the same nominal (integer) mass but different elemental compositions.

Property 7H-Benz(de)anthracene-7-one, 3-iodo- Example Isobaric Contaminant
Molecular FormulaC₁₇H₉IOC₁₄H₁₀Br₂O
Nominal Mass356356
Monoisotopic Mass (Da)355.96982355.90946

The ability of HRMS to resolve these small mass differences is essential for confirming the identity of the synthesized compound.

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion radical, [M]⁺•. libretexts.org This high-energy ion is unstable and undergoes characteristic fragmentation, providing a "fingerprint" that aids in structural identification.

For 3-iodobenzanthrone, the molecular ion [C₁₇H₉IO]⁺• would be observed at m/z = 356. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. Based on the known fragmentation of aromatic ketones and halogenated aromatic compounds, the following initial fragmentation pathways are most probable:

Loss of Iodine Radical (I•): The C-I bond is relatively weak and prone to cleavage. Loss of an iodine radical (127 Da) would produce a highly stable aryl cation [C₁₇H₉O]⁺ at m/z 229. This is often a dominant peak in the mass spectra of iodoaromatics.

Loss of Carbon Monoxide (CO): Aromatic ketones and quinones readily lose a neutral CO molecule (28 Da). This would result in the formation of the fragment ion [C₁₆H₉I]⁺• at m/z 328.

Sequential Loss: A combination of the above pathways is also common. For example, the molecular ion could first lose CO (to m/z 328) and then lose I•, or vice versa, both pathways leading to a fragment at m/z 201 ([C₁₆H₉]⁺).

These fragmentation patterns provide strong evidence for the presence of both the benzanthrone core structure (indicated by CO loss) and the iodine substituent (indicated by I• loss).

Proposed Fragment Ion Formula m/z (Mass/Charge) Neutral Loss
Molecular Ion[C₁₇H₉IO]⁺•356-
Loss of CO[C₁₆H₉I]⁺•328CO (28 Da)
Loss of I•[C₁₇H₉O]⁺229I• (127 Da)
Loss of CO and I•[C₁₆H₉]⁺201CO + I• (155 Da)

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. These two techniques are complementary, as the selection rules for vibrational transitions differ. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces a change in the dipole moment. rsc.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, with the intensity of the scattered light being dependent on the change in the polarizability of the molecule's electron cloud.

For 7H-Benz(de)anthracene-7-one, 3-iodo-, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrational bands corresponding to its key structural features. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ketone group, typically observed in the region of 1630-1680 cm⁻¹. mdpi.comepa.gov The presence of the extensive aromatic system would give rise to a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-I stretching vibration would be expected at lower frequencies, typically in the 480-610 cm⁻¹ range, although its identification can sometimes be challenging due to its weak intensity and potential overlap with other vibrations.

While specific experimental spectra for 7H-Benz(de)anthracene-7-one, 3-iodo- are not available, data from related benzanthrone derivatives can provide insight into the expected vibrational frequencies. For instance, studies on various 3-substituted benzanthrone derivatives have identified the characteristic carbonyl stretching frequency and the vibrations associated with the aromatic core. mdpi.comepa.gov

Table 1: Representative Vibrational Frequencies for Benzanthrone Derivatives Note: The following data is for related benzanthrone derivatives and is intended to be illustrative of the types of vibrational modes that would be expected for 7H-Benz(de)anthracene-7-one, 3-iodo-.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference Compound(s)
Aromatic C-H Stretch 3000 - 3100 General Aromatic Compounds
Carbonyl (C=O) Stretch 1630 - 1669 Benzanthrone Derivatives mdpi.comepa.gov
Aromatic C=C Stretch 1400 - 1600 General Aromatic Compounds
C-I Stretch 480 - 610 Iodo-substituted Aromatics
N-H Stretch 3297 - 3484 3-Aminobenzanthrone (B1253024) Derivatives mdpi.comepa.gov
C-H Bending (out-of-plane) 700 - 900 Substituted Benzenes

This table is for illustrative purposes. The exact positions of the vibrational bands for 7H-Benz(de)anthracene-7-one, 3-iodo- would need to be determined experimentally.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color.

The extensive conjugated π-system of the benzanthrone core in 7H-Benz(de)anthracene-7-one, 3-iodo- constitutes a major chromophore. As a result, this compound is expected to exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. The electronic transitions are typically of the π → π* type, arising from the promotion of electrons from bonding to anti-bonding π orbitals. The position of the iodine atom at the 3-position is expected to influence the electronic properties and thus the absorption spectrum, potentially causing a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted benzanthrone.

Studies on various 3-substituted benzanthrone derivatives have shown that the nature of the substituent significantly impacts the absorption maxima. mdpi.combas.bgacs.org Electron-donating or withdrawing groups can alter the energy levels of the molecular orbitals, leading to changes in the λmax values. For example, 3-aminobenzanthrone derivatives exhibit absorption between 430 and 520 nm, while benzanthrone amidines absorb in the 410 to 495 nm range. mdpi.comacs.org

Table 2: UV-Vis Absorption Maxima for Selected Benzanthrone Derivatives in Different Solvents Note: This table presents data for related compounds to illustrate the expected UV-Vis absorption behavior. Specific data for 7H-Benz(de)anthracene-7-one, 3-iodo- is not available.

Compound Solvent λmax (nm)
Benzanthrone Ethanol ~380, ~405
3-Aminobenzanthrone Various 430 - 520 mdpi.com
Benzanthrone Amidines Various 410 - 495 mdpi.com
Benzanthrone Alkyl/Aryl Sulfides Various 403 - 448 mdpi.com
3-Amino-9-nitrobenzanthrone Derivatives Various 450 - 560 mdpi.com

This table is for illustrative purposes. The exact absorption maxima for 7H-Benz(de)anthracene-7-one, 3-iodo- would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For 7H-Benz(de)anthracene-7-one, 3-iodo-, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzanthrone core, the precise geometry of the carbon-iodine bond, and how the molecules pack in the solid state. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

While a crystal structure for 7H-Benz(de)anthracene-7-one, 3-iodo- has not been reported, crystallographic data for other benzanthrone derivatives are available. For example, the crystal structure of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one has been determined, revealing a planar benzanthrone system and a chair conformation for the piperazine (B1678402) ring. mdpi.com Such studies provide valuable insights into the general structural features of this class of compounds.

Table 3: Illustrative Crystallographic Data for a Benzanthrone Derivative Note: The following data is for 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one and is provided for illustrative purposes only. mdpi.com No crystallographic data is currently available for 7H-Benz(de)anthracene-7-one, 3-iodo-.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.8957(1)
b (Å) 9.4174(1)
c (Å) 13.3599(2)
α (°) 75.459(1)
β (°) 77.524(1)
γ (°) 87.499(1)
Volume (ų) 1057.73(3)
Z 2

This table illustrates the type of data obtained from an X-ray crystallography experiment.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of 7H-Benz(de)anthracene-7-one, 3-iodo-

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. A non-zero CD signal is only observed for molecules that lack a center of inversion and a plane of symmetry. This technique is particularly valuable for determining the absolute configuration of chiral centers and for studying the secondary structure of macromolecules.

The parent molecule, 7H-Benz(de)anthracene-7-one, 3-iodo-, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were to be introduced into the molecule, for example, through the attachment of a chiral substituent, the resulting derivative would be optically active and could be characterized by CD spectroscopy. The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the stereochemistry of the chiral derivative.

Currently, there is no published research on the synthesis or characterization of chiral derivatives of 7H-Benz(de)anthracene-7-one, 3-iodo-. Therefore, no experimental CD spectroscopic data is available. Should such derivatives be synthesized in the future, CD spectroscopy would be an essential tool for their stereochemical analysis.

Table 4: Hypothetical Circular Dichroism Data for a Chiral Derivative of 7H-Benz(de)anthracene-7-one, 3-iodo- Note: This table is purely hypothetical as no data for chiral derivatives of the target compound is available. It illustrates the type of data that would be obtained from a CD spectroscopy experiment.

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹)
Data Not Available Data Not Available
Data Not Available Data Not Available
Data Not Available Data Not Available

This table structure is for illustrative purposes only.

V. Computational and Theoretical Studies of 7h Benz De Anthracene 7 One, 3 Iodo

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For a molecule such as 7H-Benz(de)anthracene-7-one, 3-iodo-, DFT can elucidate its fundamental electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-31G*), the molecular geometry is adjusted to find the minimum energy conformation. pku.edu.cn For 7H-Benz(de)anthracene-7-one, 3-iodo-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

While specific optimized coordinates for this exact molecule are not readily found in literature, public databases provide some computed properties derived from such calculations.

Table 1: Computed Properties for 7H-Benz(de)anthracene-7-one, 3-iodo-

Property Value Source
Molecular Formula C₁₇H₉IO PubChem uni.lu
Molecular Weight 356.16 g/mol PubChem uni.lu
Monoisotopic Mass 355.96981 Da PubChem uni.lu

This table is interactive. Click on the headers to sort.

These values are derived from computational models and provide foundational data for further theoretical exploration. The energetics of the molecule, including its heat of formation and total energy, can also be calculated, offering a measure of its thermodynamic stability.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For benzanthrone (B145504) derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. nih.gov The introduction of an iodine atom at the 3-position is expected to influence the energy and distribution of these orbitals due to its electronegativity and size. A detailed FMO analysis for 7H-Benz(de)anthracene-7-one, 3-iodo- would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting intermolecular interactions and reactive sites. The EPS is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

Typically, regions of negative potential (colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For 7H-Benz(de)anthracene-7-one, 3-iodo-, the carbonyl oxygen would be expected to be a site of negative electrostatic potential, while the hydrogen atoms and the region around the iodine atom might exhibit positive potential.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For 7H-Benz(de)anthracene-7-one, 3-iodo-, these calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov Theoretical calculations on similar benzanthrone derivatives have shown that the absorption bands in the visible region are often due to π→π* transitions with a charge transfer character. pku.edu.cnnih.gov The solvent environment can also be modeled to predict solvatochromic shifts. pku.edu.cn

Molecular Modeling of Reaction Transition States and Pathways

Computational chemistry can also be used to explore the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. By calculating the energy of the transition state, the activation energy of a reaction can be determined, providing insight into the reaction rate.

For 7H-Benz(de)anthracene-7-one, 3-iodo-, one could model reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The calculations would involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products, including the geometry and energy of the transition state. This type of analysis is crucial for understanding reaction mechanisms and for designing new synthetic routes.

Prediction of Spectroscopic Features of 7H-Benz(de)anthracene-7-one, 3-iodo-

Building upon the quantum chemical calculations, a more detailed prediction of spectroscopic features can be made.

Table 2: Predicted Spectroscopic Data Types and Their Computational Basis

Spectroscopy Type Predicted Parameters Computational Method
Infrared (IR) Vibrational frequencies and intensities DFT frequency calculations
UV-Visible Absorption wavelengths (λmax) and oscillator strengths Time-Dependent DFT (TD-DFT)

| NMR | Chemical shifts (δ) | GIAO (Gauge-Including Atomic Orbital) method within DFT |

This table is interactive. Click on the headers to sort.

While experimental spectra for 7H-Benz(de)anthracene-7-one, 3-iodo- are the ultimate reference, theoretical predictions are invaluable for assigning spectral bands and for understanding the underlying molecular properties that give rise to the observed spectra. For instance, the calculated IR spectrum can help to identify characteristic vibrational modes, such as the C=O stretch of the ketone group and vibrations involving the C-I bond. Predicted NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

Conformation Analysis and Intramolecular Interactions

Computational studies on substituted benzanthrone derivatives have provided significant understanding of their structural and electronic properties. nih.govacs.orgresearchgate.net While specific conformational analysis data for 7H-Benz(de)anthracene-7-one, 3-iodo- is not extensively documented in publicly available literature, theoretical calculations on related structures offer valuable predictions.

The core benzanthrone system is known to have a planar aromatic structure. nih.gov Quantum chemical calculations, such as those using AM1, ZINDO/S, and ab initio methods, have confirmed the planarity of the aromatic core in various substituted benzanthrone compounds. nih.gov This planarity is a key factor in the electronic and photophysical properties of these molecules, facilitating π-π stacking interactions in the solid state. mdpi.com

Development of Structure-Property Relationships via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in developing structure-property relationships for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. acs.orgresearchgate.net These studies help in understanding how the introduction of different functional groups, such as a halogen, at specific positions on the aromatic framework influences their chemical and physical properties.

For halogenated PAHs, computational studies have shown that the type of halogen and its position of substitution can significantly alter the electronic properties, such as the HOMO-LUMO gap. researchgate.net For instance, halogenation has been observed to reduce the HOMO-LUMO gap in phenanthrene. researchgate.net This, in turn, affects the molecule's reactivity, photophysical characteristics, and potential applications. nih.govacs.orgresearchgate.net

In the context of 7H-Benz(de)anthracene-7-one, 3-iodo-, computational models can predict the impact of the iodo-substituent on various properties. The electron-withdrawing nature of the iodine atom, coupled with its ability to participate in halogen bonding, can influence the intramolecular charge transfer characteristics of the molecule. nih.govresearchgate.net This is a critical factor for applications in optoelectronics and as fluorescent probes. acs.org

The table below summarizes the predicted effects of the 3-iodo substitution on the properties of 7H-Benz(de)anthracene-7-one based on general trends observed in computational studies of halogenated and substituted PAHs.

PropertyPredicted Effect of 3-Iodo SubstitutionRationale based on Computational Studies of Related Compounds
HOMO-LUMO Gap DecreaseHalogenation generally reduces the HOMO-LUMO gap in PAHs, leading to a bathochromic (red) shift in absorption spectra. researchgate.net
Dipole Moment IncreaseThe electronegativity of the iodine atom introduces polarity, leading to a larger dipole moment compared to the unsubstituted parent molecule. nih.govresearchgate.net
Reactivity Altered ReactivityThe iodine substituent can direct further chemical modifications and influence the overall reactivity pattern of the benzanthrone core. fiveable.me
Intramolecular Interactions Potential for Halogen BondingThe iodine atom can act as a halogen bond donor, potentially interacting with the carbonyl oxygen, which would influence the molecular conformation.
Photophysical Properties Modified FluorescenceThe heavy atom effect of iodine may influence the fluorescence quantum yield and phosphorescence characteristics. Changes in intramolecular charge transfer will also affect the emission wavelength. nih.govresearchgate.net

These predicted relationships, derived from computational insights into similar molecular systems, provide a foundational understanding for the targeted design and synthesis of novel 7H-Benz(de)anthracene-7-one derivatives with desired electronic and optical properties.

Vi. Applications of 7h Benz De Anthracene 7 One, 3 Iodo As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The primary utility of 7H-Benz(de)anthracene-7-one, 3-iodo- in the synthesis of complex organic molecules lies in its capacity to participate in a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to forge new bonds with high precision and functional group tolerance. The iodo-substituent serves as a "handle" for introducing diverse molecular fragments onto the benzanthrone (B145504) scaffold.

For instance, in Suzuki-Miyaura coupling , the iodo-derivative can be reacted with a variety of organoboron compounds to form new C-C bonds. This is particularly useful for synthesizing biaryl compounds or attaching other aromatic systems to the benzanthrone core, which is a common strategy in the development of dyes and molecules with specific electronic properties. Similarly, the Sonogashira coupling with terminal alkynes provides a direct route to arylethynyl benzanthrones. calibrechem.comnbinno.com These extended π-conjugated systems are of significant interest for their photophysical properties. calibrechem.com

Other key reactions leveraging the reactivity of the C-I bond include:

Heck Reaction: Coupling with alkenes to introduce vinyl groups. nbinno.com

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, a reaction demonstrated with the analogous 3-bromo derivative to create novel dyes. uctm.edunih.gov

Stille Coupling: Reaction with organostannanes. calibrechem.com

Negishi Coupling: Coupling with organozinc reagents. calibrechem.com

The analogous compound, 3-bromo-7H-benz[de]anthracen-7-one, has been explicitly used as a starting material in the preparation of near-infrared (near-IR) fluorescent dyes, highlighting the utility of this substitution pattern for creating complex functional molecules. chemicalbook.com The superior reactivity of the iodo-derivative suggests it would be an even more effective precursor for such transformations. nbinno.com

Table 1: Potential Cross-Coupling Reactions with 7H-Benz(de)anthracene-7-one, 3-iodo-
Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-MiyauraOrganoboron ReagentC-C (sp²-sp²)Biaryl Benzanthrones
SonogashiraTerminal AlkyneC-C (sp²-sp)Alkynyl Benzanthrones
HeckAlkeneC-C (sp²-sp²)Alkenyl Benzanthrones
Buchwald-HartwigAmineC-NAmino-Benzanthrones
StilleOrganostannaneC-C (sp²-sp²)Aryl/Vinyl Benzanthrones
NegishiOrganozinc ReagentC-C (sp²-sp²)Alkyl/Aryl Benzanthrones

Precursor for Advanced Functional Materials Research

The benzanthrone moiety possesses inherent electronic and photophysical properties that make it an attractive component for advanced functional materials. Polycyclic aromatic hydrocarbons are foundational to the field of organic electronics. researchgate.net By functionalizing the benzanthrone core via its 3-iodo derivative, researchers can systematically tune these properties and incorporate the molecule into larger, functional assemblies.

In polymer science, 7H-Benz(de)anthracene-7-one, 3-iodo- is a valuable monomer for creating novel polymers with tailored properties. The di-functionality (the iodo group and the potential for further functionalization on the aromatic rings) allows for its incorporation into polymer backbones through step-growth polymerization mechanisms.

For example, through Suzuki polymerization, where a di-boronic acid is reacted with a di-halide, the 3-iodo-benzanthrone unit could be copolymerized to produce conjugated polymers. Such polymers, featuring alternating benzanthrone units, would be expected to have interesting optoelectronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid benzanthrone core can enhance the thermal stability and mechanical robustness of the resulting polymers, a known application of its 3-bromo analogue in specialty polymers.

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the self-assembly and microstructure of polymeric materials, leading to the development of new smart materials. nih.govresearchgate.net

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and sensors. Polycyclic aromatic hydrocarbons are a major class of materials used for this purpose. researchgate.netwikipedia.org The performance of these materials is critically dependent on their molecular structure, which influences their charge transport characteristics and energy levels (HOMO/LUMO).

7H-Benz(de)anthracene-7-one, 3-iodo- serves as a key intermediate for synthesizing novel organic semiconductors. The benzanthrone core itself is an electron-accepting unit due to its carbonyl group. Using the 3-iodo position as a reactive site, this acceptor unit can be strategically coupled with various electron-donating moieties. This donor-acceptor (D-A) approach is a powerful strategy for creating materials with low band gaps, which is crucial for applications in organic solar cells. nih.gov The ability to create a diverse range of D-A molecules from a single iodinated precursor allows for the systematic investigation of structure-property relationships in organic semiconductors. nih.gov

Utilization in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) is a strategy that aims to produce libraries of structurally diverse small molecules from a common starting material. This approach is powerful for discovering new molecules with novel functions, particularly in drug discovery and materials science. nih.gov

7H-Benz(de)anthracene-7-one, 3-iodo- is an ideal scaffold for DOS. The C-I bond can be subjected to a vast number of transformations, going far beyond the cross-coupling reactions mentioned earlier. These include:

Iodine-Lithium Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) generates a highly reactive lithiated benzanthrone species. This intermediate can then be quenched with a wide variety of electrophiles to introduce functionalities such as carboxyl groups (with CO₂), hydroxyl groups (with aldehydes/ketones), or silyl groups.

Carbonylation Reactions: Palladium-catalyzed insertion of carbon monoxide can convert the C-I bond into an ester, amide, or carboxylic acid functionality.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for other functional groups.

By applying these diverse reaction types to the single, readily accessible 3-iodo-benzanthrone precursor, chemists can rapidly generate a large library of 3-substituted benzanthrone derivatives. researchgate.netfigshare.com Each new derivative possesses a unique set of electronic and steric properties, providing a rich pool of compounds for screening in applications ranging from fluorescent probes to organic electronic materials. mdpi.comrsc.org

Applications in Catalyst Development and Ligand Design

In the field of catalysis, the design of organic ligands that coordinate to a metal center is crucial for controlling the reactivity and selectivity of a catalytic reaction. The properties of a ligand, such as its steric bulk, electronic nature, and geometry, are of paramount importance.

While not a ligand itself, 7H-Benz(de)anthracene-7-one, 3-iodo- provides a rigid, well-defined, and sterically demanding scaffold for the synthesis of novel ligands. The 3-iodo position acts as a synthetic handle to attach coordinating groups, such as phosphines, pyridines, or N-heterocyclic carbenes, through cross-coupling reactions.

For example, a Suzuki coupling with (4-diphenylphosphino)phenylboronic acid would yield a benzanthrone-functionalized triphenylphosphine ligand. The large, planar surface of the benzanthrone unit could influence the catalytic pocket of the metal complex, potentially leading to unique selectivity in catalytic transformations. The design of new ligands is an active area of research, and leveraging unique scaffolds like benzanthrone can lead to the development of catalysts with improved performance for challenging chemical reactions. nih.govresearchgate.net

Vii. Derivatization and Analogue Development of 7h Benz De Anthracene 7 One, 3 Iodo

Synthesis of Non-Iodinated 7H-Benz(de)anthracene-7-one Analogues

The synthesis of non-iodinated analogues of 7H-benz(de)anthracene-7-one often starts from the parent benzanthrone (B145504) or its bromo and amino derivatives, which are more readily accessible than the iodo-analogue. A common method for the preparation of benzanthrone itself involves the condensation of a reduction product of anthraquinone (B42736) with glycerol (B35011) and sulfuric acid. orgsyn.org

From these precursors, a variety of substituents can be introduced at the 3-position. For instance, 3-aminobenzanthrone (B1253024) serves as a versatile starting material for the synthesis of Schiff bases (azomethines) through condensation with various heterocyclic aldehydes. These imines can be subsequently reduced to the corresponding secondary amines, which often exhibit enhanced luminescence compared to the starting azomethines. nih.gov The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures, with molecular sieves used to remove the water formed during the reaction. nih.gov

Another important class of non-iodinated analogues are the α-aminophosphonates, synthesized via the Kabachnik–Fields reaction. This three-component reaction involves an amine (such as 3-aminobenzanthrone), an aldehyde, and a dialkyl phosphite (B83602). mdpi.com This method allows for the introduction of a phosphonate (B1237965) group, which can influence the compound's biological activity and coordination properties.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to synthesize 3-alkynyl derivatives from 3-bromobenzanthrone (B182157). researchgate.net This highlights that the bromo-analogue is a common precursor for carbon-carbon bond formation at the 3-position, leading to extended π-conjugated systems.

Table 1: Synthesis of Non-Iodinated 3-Substituted 7H-Benz(de)anthracene-7-one Analogues

Starting MaterialReagents and ConditionsProduct TypeReference
3-AminobenzanthroneHeterocyclic aldehyde, toluene, 110°CSchiff base (Azomethine) nih.gov
Schiff base of 3-aminobenzanthroneSodium borohydride (B1222165)Secondary amine nih.gov
3-AminobenzanthroneAldehyde, dimethylphosphonate, 120°Cα-Aminophosphonate mdpi.com
3-BromobenzanthronePhenylacetylene (B144264), PdCl2, PPh3, CuI, DMF/Et3N, 80°C3-(Phenylethynyl)benzanthrone researchgate.net

Introduction of Diverse Functional Groups onto the Benzanthrone Scaffold

The introduction of diverse functional groups onto the benzanthrone scaffold is primarily achieved through the functionalization of 3-halo or 3-amino derivatives. The halogen atom at the 3-position, particularly bromine, is susceptible to nucleophilic aromatic substitution (SNAr).

A prominent example is the reaction of 3-bromobenzanthrone with various amines. For instance, heating 3-bromobenzanthrone with secondary cyclic amines like piperidine, morpholine, or pyrrolidine (B122466) in a high-boiling solvent such as 1-methyl-2-pyrrolidone leads to the corresponding 3-amino-substituted derivatives. nih.govmdpi.com The presence of an electron-withdrawing group, such as a nitro group at the 9-position, can significantly facilitate this substitution reaction, allowing it to proceed at lower temperatures and with higher yields. nih.govmdpi.com This is attributed to the increased electrophilicity of the carbon atom at the 3-position. nih.gov

The 3-amino group, in turn, can be further modified. As mentioned, it can be converted into Schiff bases or used in multicomponent reactions like the Kabachnik-Fields synthesis. nih.govmdpi.com These transformations allow for the attachment of a wide range of substituents, including heterocyclic rings and phosphonate moieties, thereby tuning the electronic and photophysical properties of the benzanthrone core. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are also instrumental in introducing diverse functionalities. The Sonogashira coupling of 3-bromobenzanthrone with terminal alkynes is a powerful method to create extended π-systems, leading to derivatives with significant bathochromic shifts in their absorption and emission spectra. researchgate.net

Table 2: Introduction of Functional Groups via Nucleophilic Substitution of 3-Bromobenzanthrone

Starting MaterialNucleophile/ReagentsConditionsFunctional Group IntroducedReference
3-Bromo-9-nitrobenzanthronePiperidine1-Methyl-2-pyrrolidone, 90-100°CPiperidinyl nih.govmdpi.com
3-Bromo-9-nitrobenzanthroneMorpholine1-Methyl-2-pyrrolidone, 90-100°CMorpholinyl nih.govmdpi.com
3-Bromo-9-nitrobenzanthronePyrrolidine1-Methyl-2-pyrrolidone, 90-100°CPyrrolidinyl nih.govmdpi.com
3-BromobenzanthroneVarious thiolsNucleophilic aromatic substitutionThioether researchgate.net

Systematic Variation of Halogenation Patterns on the 7H-Benz(de)anthracene-7-one Core

The halogenation of the benzanthrone core can be controlled to introduce one or more halogen atoms at specific positions, which in turn influences the reactivity and properties of the resulting compounds. Direct halogenation of benzanthrone often leads to a mixture of products. However, more controlled methods have been developed.

For instance, the halogenation of benzanthrone can be carried out in the presence of sulfuric acid of a specific concentration (e.g., 60-70%) to facilitate the reaction and improve selectivity. This process can be used for both chlorination and bromination.

A key intermediate for accessing di-substituted benzanthrones is 3-bromo-9-nitrobenzanthrone, which is synthesized by the nitration of 3-bromobenzanthrone. nih.govmdpi.com The nitro group can then be reduced to an amino group, which can be further diazotized and substituted to introduce other functionalities. This provides a route to 3,9-disubstituted benzanthrones with different groups at each position.

Furthermore, the selective bromination of 3-aminobenzanthrone using N-bromosuccinimide (NBS) in dimethylformamide at low temperatures (-20 °C) has been shown to yield 2-bromo-3-aminobenzanthrone. researchgate.netresearchgate.net This demonstrates that the existing substituent (the amino group) directs the position of the incoming halogen. These multi-halogenated or halogen-and-other-substituent-containing benzanthrones are valuable precursors for creating more complex molecules with specific electronic and steric properties.

Development of Chiral 7H-Benz(de)anthracene-7-one, 3-iodo- Derivatives

The development of chiral derivatives of 7H-benz(de)anthracene-7-one is an emerging area of interest, driven by the potential applications of such compounds in chiral recognition, asymmetric catalysis, and materials with chiroptical properties. While specific reports on the synthesis of chiral 3-iodo-7H-benz(de)anthracene-7-one derivatives are scarce, general strategies for introducing chirality into similar aromatic scaffolds can be considered.

One approach involves the introduction of a chiral center through a reaction on a pre-existing functional group. For example, the Kabachnik-Fields reaction to form α-aminophosphonates from 3-aminobenzanthrone, an aldehyde, and a phosphite results in the formation of a new stereocenter. mdpi.com While the reported synthesis yielded a racemic mixture, the use of a chiral aldehyde or a chiral phosphite, or the development of an asymmetric catalytic version of this reaction, could lead to enantiomerically enriched products. mdpi.com

Another potential route is the use of chiral amines in the nucleophilic substitution of 3-halobenzanthrones. If the amine is chiral and non-racemic, the resulting 3-aminobenzanthrone derivative will also be chiral.

Furthermore, the field of asymmetric nucleophilic aromatic substitution, often employing chiral organocatalysts, offers a promising avenue for the direct enantioselective synthesis of chiral benzanthrone derivatives. wikipedia.org Although not yet applied to the benzanthrone system specifically, this methodology has been successful for other aromatic compounds. wikipedia.org The synthesis of novel imino derivatives of other complex molecules and their chiral separation via High-Performance Liquid Chromatography (HPLC) also suggests a viable path for obtaining enantiomerically pure benzanthrone derivatives. rsc.org

Investigation of Structure-Reactivity Relationships within 7H-Benz(de)anthracene-7-one, 3-iodo- Derivatives

The relationship between the structure of benzanthrone derivatives and their reactivity is a key aspect in the design of new functional materials. The core of this relationship lies in the donor-acceptor (D-π-A) nature of many 3-substituted benzanthrones, where the substituent at the 3-position acts as an electron donor and the carbonyl group at the 7-position acts as an electron acceptor. nih.govnih.gov

The reactivity of 3-halobenzanthrones in nucleophilic aromatic substitution is a clear example of a structure-reactivity relationship. The rate of substitution is significantly enhanced by the presence of electron-withdrawing groups on the benzanthrone ring, such as a nitro group at the 9-position. nih.govmdpi.com This is because the electron-withdrawing group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the substitution. wikipedia.orgnih.govchemistrysteps.com

The photophysical properties are also strongly dependent on the structure. The nature of the substituent at the 3-position dictates the extent of intramolecular charge transfer (ICT) upon photoexcitation. Stronger electron-donating groups lead to a more pronounced ICT, resulting in a larger Stokes shift and a greater sensitivity of the fluorescence to the polarity of the solvent (solvatochromism). nih.gov For example, amino-substituted benzanthrones show strong positive fluorosolvatochromism, meaning their emission wavelength shifts to longer wavelengths (red-shifts) in more polar solvents. nih.gov In contrast, some Schiff base derivatives exhibit negative fluorosolvatochromism. nih.gov

Kinetic studies on related systems, such as manganese(I) carbonyls with anthracene-based ligands, have shown that the flexibility of the molecular scaffold can significantly influence the rates of ligand substitution reactions. rsc.org A more flexible scaffold can accelerate the reaction rate compared to a rigid one, even if the electronic properties at the metal center are nearly identical. rsc.org This principle can be extended to the reactivity of the benzanthrone core itself, where the steric and conformational effects of bulky or flexible substituents could influence the accessibility of the reactive sites and the stability of transition states.

Table 3: Structure-Reactivity/Property Relationships in Benzanthrone Derivatives

Structural FeatureObserved EffectUnderlying PrincipleReference
Electron-donating group at C-3Red-shift in absorption/emission, positive solvatochromismEnhanced intramolecular charge transfer (ICT) nih.govnih.gov
Electron-withdrawing group at C-9Increased rate of nucleophilic substitution at C-3Stabilization of the Meisenheimer intermediate nih.govmdpi.com
Conversion of amine to Schiff baseChange from positive to negative fluorosolvatochromismAlteration of the electronic nature of the donor group nih.gov
Flexible vs. rigid scaffold (in related systems)Faster ligand substitution kinetics with flexible scaffoldLowering of the transition state energy for structural reorganization rsc.org

Viii. Historical Context, Current Landscape, and Future Research Directions for 7h Benz De Anthracene 7 One, 3 Iodo

Historical Development of Benzanthrone (B145504) Chemistry and Iodinated Derivatives

The parent compound, 7H-Benz(de)anthracen-7-one, commonly known as benzanthrone, is a polycyclic aromatic hydrocarbon that has been a cornerstone of the dye industry. wikipedia.org It is historically prepared from anthraquinone (B42736) and has served as a crucial intermediate for a range of anthraquinone-based dyes. wikipedia.org The core structure of benzanthrone possesses intrinsic fluorescent and luminescent properties, which laid the groundwork for future investigations beyond its role in coloration. wikipedia.org

The initial focus of benzanthrone chemistry was on creating robust and vibrant vat dyes. However, as the understanding of photophysics grew, researchers began to modify the benzanthrone scaffold to tune its optical properties. This led to the synthesis of numerous derivatives where functional groups were introduced at various positions on the aromatic core. The goal was often to alter the electron density of the π-conjugated system, thereby shifting the absorption and emission wavelengths. mdpi.comnih.gov

Halogenation of the benzanthrone core, particularly bromination, became a standard strategy to create versatile intermediates. Compounds like 3-bromobenzanthrone (B182157) and 3,9-dibromobenzanthrone (B1345208) served as pivotal precursors for more complex structures through nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.govepa.gov While bromo- and chloro-derivatives were common, iodinated benzanthrones were less explored in early research. The introduction of an iodine atom was historically more challenging and expensive compared to other halogens. Consequently, 7H-Benz(de)anthracene-7-one, 3-iodo- and similar structures remained largely academic curiosities until the demand for specialized molecular building blocks for materials science and photonics brought them into focus.

Current Research Trends and Challenges in the Synthesis and Reactivity of 7H-Benz(de)anthracene-7-one, 3-iodo-

Current research on benzanthrone derivatives is heavily focused on developing new materials with tailored photophysical properties for applications in sensing, bioimaging, and organic electronics. mdpi.comnih.gov A significant trend is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, to attach various functional moieties to the benzanthrone core. mdpi.comresearchgate.net For instance, the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one is readily achieved via a Sonogashira coupling from its 3-bromo counterpart, demonstrating the utility of halogenated benzanthrones as synthetic platforms. mdpi.com

Another challenge lies in predicting and controlling the reactivity of the C-I bond. While it is expected to be more reactive than C-Br or C-Cl bonds in cross-coupling reactions, which can be an advantage, it also makes the compound potentially less stable. Furthermore, the "heavy-atom effect" of iodine is a double-edged sword. It can enhance intersystem crossing, which is beneficial for applications requiring triplet states like photosensitizers and phosphorescent emitters, but it can also quench fluorescence, which is detrimental for applications requiring high fluorescence quantum yields. Understanding and harnessing this effect in the benzanthrone scaffold remains a key research challenge.

Unexplored Synthetic Avenues for 7H-Benz(de)anthracene-7-one, 3-iodo-

Given the synthetic challenges, several unexplored avenues could lead to efficient access to 7H-Benz(de)anthracene-7-one, 3-iodo-.

Direct Electrophilic Iodination: While bromination of benzanthrone is known, direct iodination using various iodine sources (e.g., I₂, N-iodosuccinimide) in the presence of an acid or oxidizing agent could be systematically investigated. The main hurdle would be controlling the regioselectivity to favor substitution at the 3-position, as other positions on the electron-rich aromatic system could also react.

Sandmeyer-type Reactions: An alternative route would begin with the nitration of benzanthrone to form 9-nitrobenzanthrone, followed by functional group manipulation. nih.gov A more direct approach could involve the synthesis of 3-aminobenzanthrone (B1253024), which can then be converted to the corresponding diazonium salt. Subsequent treatment with potassium iodide would yield the desired 3-iodo derivative. This multi-step process offers a high degree of regiocontrol.

Modern Catalytic Iodination: Numerous modern palladium- and copper-catalyzed methods have been developed for the iodination of aromatic C-H bonds. Applying these state-of-the-art methodologies to the benzanthrone core could provide a highly efficient and regioselective route that has not yet been reported for this specific system.

Halogen Exchange (Finkelstein Reaction): It might be possible to synthesize the 3-iodo derivative from the more accessible 3-bromobenzanthrone via a copper- or palladium-catalyzed halogen exchange reaction, a strategy that is effective for many aromatic systems.

Emerging Applications and Potential for Interdisciplinary Research of 7H-Benz(de)anthracene-7-one, 3-iodo-

The unique combination of a large, fluorescent polycyclic aromatic core and a heavy iodine atom makes 7H-Benz(de)anthracene-7-one, 3-iodo- a candidate for several emerging applications.

Photosensitizers: The heavy iodine atom is expected to promote the formation of triplet states upon photoexcitation. This property is highly desirable for photosensitizers used in photodynamic therapy (PDT) and photoredox catalysis, where the triplet state is responsible for generating reactive oxygen species or engaging in electron transfer.

X-ray Imaging and Scintillators: The high atomic number of iodine makes it effective at attenuating X-rays. While single molecules are not used as contrast agents, the 3-iodo-benzanthrone scaffold could be a novel building block for developing new types of biocompatible, high-Z contrast materials for spectral photon-counting computed tomography (CT). nih.gov This technology can distinguish between different materials, and new agents with K-edge energies different from iodine's could expand diagnostic capabilities. nih.gov

Organic Electronics: The defined structure and potential for self-assembly make it a candidate for investigation in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), particularly for creating phosphorescent emitters. beilstein-journals.org

These potential applications necessitate interdisciplinary research, bridging the gap between synthetic organic chemistry, materials science, photophysics, and diagnostic medicine. Collaborations would be essential to synthesize the compound, characterize its unique properties, and integrate it into functional devices or therapeutic systems.

Prospects for Advanced Materials and Catalysis Based on 7H-Benz(de)anthracene-7-one, 3-iodo-

The future of 7H-Benz(de)anthracene-7-one, 3-iodo- in materials science is promising, primarily due to its potential as a versatile molecular unit.

Supramolecular Assembly via Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly used to control the self-assembly of molecules in the solid state. This allows for the rational design of crystalline materials with specific packing motifs and, consequently, tailored optical or electronic properties. This "crystal engineering" approach could be used to create novel organic semiconductors or nonlinear optical materials.

Building Block for π-Conjugated Polymers: The reactive C-I bond is an excellent handle for polymerization reactions. Using cross-coupling chemistry, 3-iodo-benzanthrone can be incorporated into larger, well-defined π-conjugated polymers. These materials could have applications in organic solar cells, sensors, or as emissive layers in light-emitting devices.

Photocatalysis: As mentioned, the potential for efficient triplet state generation makes this compound a compelling candidate for development as a visible-light photocatalyst. In photoredox catalysis, such a molecule could mediate a variety of challenging organic transformations using light as the energy source, offering a green alternative to traditional chemical methods.

The table below summarizes some key computed properties of the title compound.

PropertyValueSource
Molecular Formula C₁₇H₉IO nih.gov
Molecular Weight 356.16 g/mol nih.gov
Monoisotopic Mass 355.96981 Da nih.gov
CAS Number 36189-45-4 nih.gov
Predicted XLogP 5.0 uni.lu

Methodological Advancements in the Study of Complex Iodinated Polycyclic Aromatic Compounds

The study of molecules like 7H-Benz(de)anthracene-7-one, 3-iodo- relies on a suite of advanced analytical techniques. The structural confirmation and purity analysis of this and related compounds depend on a combination of spectroscopic and chromatographic methods.

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for separating complex mixtures and identifying trace impurities. jfda-online.comnih.gov High-resolution mass spectrometry (HRMS) is critical for confirming the exact molecular formula, as demonstrated in the characterization of other benzanthrone derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques are indispensable for unambiguous structure elucidation. While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary to assign specific proton and carbon signals in such a complex, multi-ring system. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For 3-iodo-benzanthrone, this technique would not only confirm the connectivity and substitution pattern but also provide invaluable information on intermolecular interactions, such as π-π stacking and potential halogen bonding, which govern its material properties. nih.gov

Computational Chemistry: In silico methods are increasingly used to predict the properties of molecules before they are synthesized. Density functional theory (DFT) calculations can predict geometries, electronic structures, and spectroscopic properties. For instance, the predicted collision cross-section values for different adducts of 7H-Benz(de)anthracene-7-one, 3-iodo- are available in public databases and can aid in its identification in complex mixtures via ion mobility-mass spectrometry. uni.lu

Advanced Photon-Based Analysis: Techniques like those employed by the James Webb Space Telescope (JWST) to study PAH emission in astrophysical environments highlight the sophisticated spectroscopic tools available for probing the fundamental properties of this class of molecules, revealing insights into their vibrational modes and interactions with high-energy radiation. arxiv.org

These advanced methodologies are crucial for pushing the frontiers of research on complex functional molecules like iodinated benzanthrones, enabling a deeper understanding of their structure-property relationships.

Q & A

Q. What are the recommended synthetic routes for preparing 3-iodo-7H-benz(de)anthracene-7-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of iodinated polycyclic aromatic hydrocarbons (PAHs) like 3-iodo-7H-benz(de)anthracene-7-one typically involves electrophilic iodination. A plausible route includes:

  • Substrate Preparation : Start with 7H-benz(de)anthracene-7-one (benzanthrone) as the parent compound (CAS 82-05-3) .
  • Iodination : Use iodine (I₂) with a Lewis acid catalyst (e.g., FeCl₃ or HIO₃) in a polar solvent like acetic acid under reflux. For regioselectivity, meta-directing groups on the aromatic system may influence iodine substitution at the 3-position.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 1.2–1.5 equivalents) and temperature (80–120°C) to balance yield and purity. Analogous methods for chloro-derivatives (e.g., 3-chloro-7H-benz(de)anthracen-7-one) suggest yields up to 85% under optimized conditions .

Q. What analytical techniques are most effective for characterizing 3-iodo-7H-benz(de)anthracene-7-one?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5MS, 30 m × 0.25 mm ID) with a temperature gradient (50°C to 300°C at 10°C/min). Retention indices can be cross-referenced with NIST databases for benzanthrone derivatives .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. The iodine atom’s electron-withdrawing effect causes deshielding of adjacent protons (δ ~8.5–9.0 ppm).
  • Elemental Analysis : Confirm iodine content via combustion analysis or X-ray photoelectron spectroscopy (XPS).

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Benzanthrone derivatives typically degrade above 300°C .
  • Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 254–365 nm) and monitor changes via HPLC. Store samples in amber glassware under inert gas (N₂/Ar) .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify hygroscopicity.

Advanced Research Questions

Q. What mechanistic insights exist for the photochemical reactivity of 3-iodo-7H-benz(de)anthracene-7-one in environmental systems?

Methodological Answer:

  • Photolysis Pathways : Under UV light, the C–I bond undergoes homolytic cleavage, generating aryl radicals. These may react with dissolved organic matter or oxygen, forming hydroxylated or dimerized products. Rate constants can be determined using laser flash photolysis .
  • Environmental Fate : Calculate Henry’s Law constants (e.g., ~1.5×10² Pa·m³/mol for benzanthrone) to predict air-water partitioning. Compare with analogous PAHs to model persistence in aquatic systems .

Q. How can researchers resolve contradictions in toxicity data for iodinated PAHs?

Methodological Answer:

  • In Vitro vs. In Vivo Discrepancies : Use metabolically competent cell lines (e.g., HepG2 with CYP450 enzymes) to simulate bioactivation. Compare results with rodent studies, adjusting for species-specific metabolism.
  • Data Harmonization : Apply quantitative structure-activity relationship (QSAR) models to correlate iodine’s electronegativity with oxidative stress endpoints (e.g., ROS generation) .

Q. What advanced computational methods predict the electronic properties of 3-iodo-7H-benz(de)anthracene-7-one?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to estimate reactivity. For iodine-substituted PAHs, expect reduced bandgaps (~3.5–4.0 eV) compared to non-halogenated analogs .
  • Molecular Dynamics (MD) : Simulate interactions with biological macromolecules (e.g., DNA intercalation) using AMBER or CHARMM force fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.